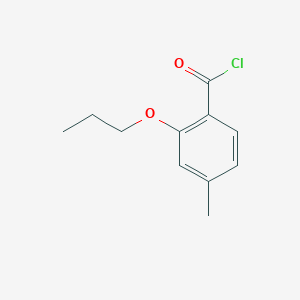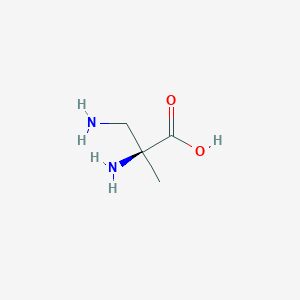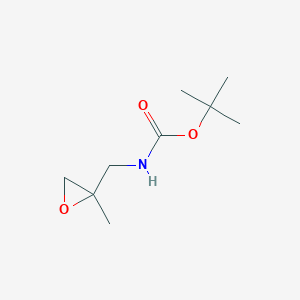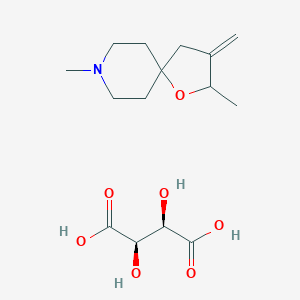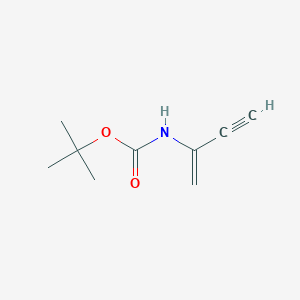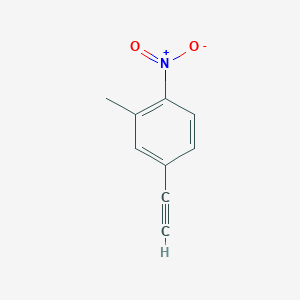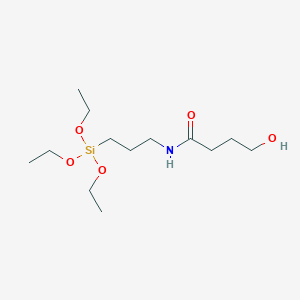
N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide
Descripción general
Descripción
“N-(3-Triethoxysilylpropyl)-4,5-dihydroimidazole” is an additive for inorganic modification of block copolymers and a catalyst for condensation reactions . It’s also used as a modifier for organically modified layered silicates .
Synthesis Analysis
The synthesis of “N-(3-Triethoxysilylpropyl)-4,5-dihydroimidazole” involves a hydrothermal synthesis performed at different temperatures ranging from 160 to 350 °C . The compound is grafted covalently by two organoalkoxysilane reagents .
Chemical Reactions Analysis
“N-(3-Triethoxysilylpropyl)-4,5-dihydroimidazole” is used in the synthesis of various materials, including polymers, coatings, and resins . It’s believed to act as a coupling agent, which helps to bond two materials together.
Physical And Chemical Properties Analysis
“N-(3-Triethoxysilylpropyl)-4,5-dihydroimidazole” has a density of 1.1±0.1 g/cm³, a boiling point of 350.2±25.0 °C at 760 mmHg, and a refractive index of 1.478 .
Aplicaciones Científicas De Investigación
Monolayer Formation on Silicon Oxide : Chow, Mosley, and Jacobson (2005) demonstrated the use of N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide in forming self-assembled monolayers (SAMs) on silicon oxide. They used CO2 snow treatment to remove disordered multilayers, resulting in uniform and full surface coverage with monolayers, which is critical in various surface engineering applications (Chow, Mosley, & Jacobson, 2005).
Biomedical Applications : Ladilina et al. (2018) synthesized water-soluble polysiloxane nanoparticles from N-methyl-N-(2,3,4,5,6-pentahydroxyhexyl)-N′-(3-triethoxysilylpropyl)urea, which is closely related to N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide. These nanoparticles were used to create luminescent stable aqueous suspensions for biomedical applications, including bioimaging (Ladilina et al., 2018).
Biosynthesis of Polyhydroxyalkanoates and Monomers : Nguyen and Lee (2021) explored the biosynthesis of 4-Hydroxybutyrate, a related compound, from methane in engineered Methylosinus trichosporium OB3b. This process is significant for the synthesis of bioplastics and other industrial applications (Nguyen & Lee, 2021).
Synthesis of 3-Hydroxybutyramides : Garda, Rebolledo, and Gotor (1992) reported the enzymatic synthesis of 3-hydroxybutyramides, which are derived from 4-hydroxybutyric acid, a structural analog of N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide. These compounds have applications in the synthesis of amino alcohols (Garda, Rebolledo, & Gotor, 1992).
Tissue Engineering Materials : Chen and Wu (2005) discussed the use of Polyhydroxyalkanoates (PHAs), including poly 4-hydroxybutyrate (P4HB), for tissue engineering. These materials are valuable in medical devices and tissue engineering due to their biodegradability and thermoprocessability (Chen & Wu, 2005).
Safety And Hazards
Propiedades
IUPAC Name |
4-hydroxy-N-(3-triethoxysilylpropyl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H29NO5Si/c1-4-17-20(18-5-2,19-6-3)12-8-10-14-13(16)9-7-11-15/h15H,4-12H2,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDAMFXBOUOVMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCNC(=O)CCCO)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29NO5Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide | |
CAS RN |
186543-03-3 | |
| Record name | N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



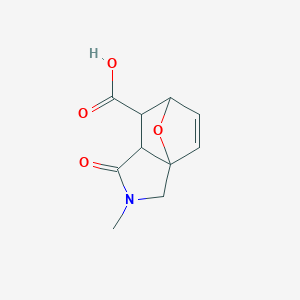
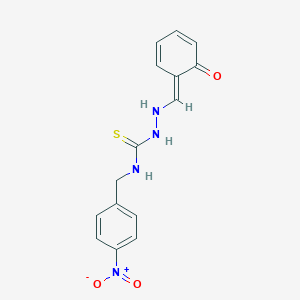
![Tert-butyl 4-[acetyl(methyl)amino]-4-phenylpiperidine-1-carbamate](/img/structure/B62101.png)



![1-Acetyl-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one](/img/structure/B62111.png)
